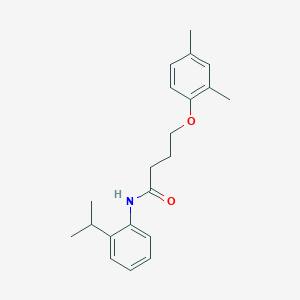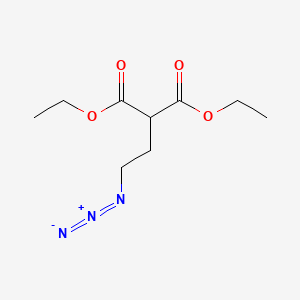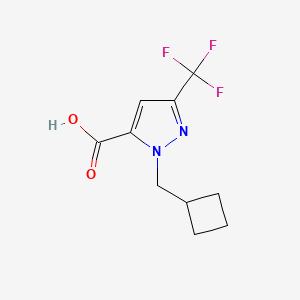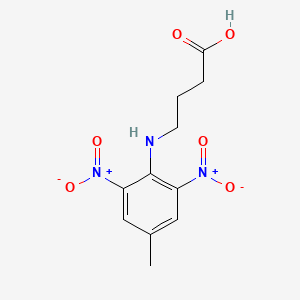
4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as CB1 receptor antagonists, which have been shown to have a wide range of effects on the central nervous system.
Aplicaciones Científicas De Investigación
Structural and Solution Chemistry
- Research Focus : Dinuclear gold(III) oxo complexes with bipyridyl ligands, including 6-(2,6-dimethylphenyl)- derivatives, were investigated for their cytotoxic and anticancer properties.
- Key Findings : Some compounds displayed moderate cytotoxic properties, suggesting potential pharmacological interest. Detailed analysis of their interactions with proteins and DNA was conducted, providing insights into their reactivity and potential mechanisms of action (Casini et al., 2006).
Spectral and Structural Analysis
- Research Focus : Spectral and structural studies of lithium phenoxide derivatives, such as lithium 2,6-dimethylphenoxide, were performed to understand their chemical properties.
- Key Findings : The studies provided insights into the dimeric and polymeric states of these compounds, with interpretations based on infrared and NMR spectra (Shobatake & Nakamoto, 1970).
Manganese-Catalyzed Chemical Reactions
- Research Focus : Investigation into manganese-catalyzed reactions of acetylenes and dienes, including the formation of dimethylphenylsilyl derivatives.
- Key Findings : The study showed the selective formation of monosilylated products under specific catalytic conditions, contributing to the field of organic synthesis (Tang, Shinokubo & Oshima, 1997).
Antioxidant Properties and Radical Scavenging
- Research Focus : Analysis of the antioxidant properties of various phenols, including 2,6-dimethylphenol, and their derivatives.
- Key Findings : The study provided comparative data on the scavenging abilities of these compounds and highlighted the influence of substituents on their antioxidant properties (Rigobello et al., 2004).
Propiedades
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(2-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15(2)18-8-5-6-9-19(18)22-21(23)10-7-13-24-20-12-11-16(3)14-17(20)4/h5-6,8-9,11-12,14-15H,7,10,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLJUZYMPAZZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2838312.png)


![N-(2-methoxyphenethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2838317.png)
![2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2838318.png)
![N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2838319.png)





